molecular formula C8H6FIN2 B13030652 6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13030652
M. Wt: 276.05 g/mol
InChI Key: KBMYRGYTDGKRAH-UHFFFAOYSA-N
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Description

6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4FIN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated pyrrolopyridine precursor. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, while the iodine atom provides a handle for further functionalization .

Properties

Molecular Formula

C8H6FIN2

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-3-iodo-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H6FIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3

InChI Key

KBMYRGYTDGKRAH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)F)I

Origin of Product

United States

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